molecular formula C20H22N2O3 B2719169 N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(m-tolyl)acetamide CAS No. 896273-53-3

N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(m-tolyl)acetamide

Cat. No. B2719169
CAS RN: 896273-53-3
M. Wt: 338.407
InChI Key: JTTDXDIKIDSJNF-UHFFFAOYSA-N
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Description

“N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(m-tolyl)acetamide” is a complex organic compound. It contains several functional groups, including an amide group (-CONH2), a methoxy group (-OCH3), and a pyrrolidinone ring (a five-membered ring containing nitrogen and a carbonyl group). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidinone ring, which is a type of lactam, would add rigidity to the structure. The methoxyphenyl and m-tolyl groups are aromatic and would contribute to the compound’s overall stability .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The amide group could participate in hydrolysis or condensation reactions. The methoxy group could undergo demethylation, and the pyrrolidinone ring could be involved in ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the nonpolar aromatic rings could give the compound both polar and nonpolar characteristics .

Scientific Research Applications

Catalytic Hydrogenation for Green Synthesis

N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(m-tolyl)acetamide represents a class of compounds that are pivotal in the green synthesis of chemical intermediates. For instance, the catalytic hydrogenation of similar compounds has been explored for producing key intermediates in dye production. A novel Pd/C catalyst demonstrated high activity, selectivity, and stability for the hydrogenation process, achieving a selectivity of 99.3% (Zhang Qun-feng, 2008).

Novel Non-Steroid Anti-inflammatory Agent

Compounds structurally related to N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(m-tolyl)acetamide have been investigated for their anti-inflammatory properties. For example, 2-methoxyphenyl 1-methyl-5-(p-methylbenzoylpyrrol)-2-acetamidoacetate was studied in humans for its pharmacokinetic parameters and found to be bioequivalent in tablet and capsule forms, indicating its potential as a non-steroidal anti-inflammatory drug (L. Annunziato & G. di Renzo, 1993).

Intramolecular Cyclization to Pyrrolidin-2-ones

The intramolecular cyclization of amides related to N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(m-tolyl)acetamide has been utilized to synthesize 1,3,4-trisubstituted pyrrolidin-2-ones, showcasing a method to produce biologically active amino acids containing the pyrrolidine ring in both enantiomerically pure forms (R. Galeazzi, G. Mobbili, & M. Orena, 1996).

Pharmaceutical Applications

The structure and properties of compounds within the same family as N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(m-tolyl)acetamide have been explored for various pharmaceutical applications. For example, new salts and solvates have been studied for use in pharmaceutical compositions, demonstrating the versatility of these compounds in therapeutic contexts (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).

Enzyme Inhibitory Activities

Compounds structurally akin to N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(m-tolyl)acetamide have been synthesized and evaluated for their enzyme inhibitory activities. For instance, certain synthesized compounds demonstrated significant activity against bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase, highlighting their potential in the development of treatments for various conditions (N. Virk et al., 2018).

properties

IUPAC Name

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-14-5-3-6-15(9-14)10-19(23)21-16-11-20(24)22(13-16)17-7-4-8-18(12-17)25-2/h3-9,12,16H,10-11,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTDXDIKIDSJNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(m-tolyl)acetamide

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